

# LDN-193189 vs. LDN-212854: A Comparative Guide to ALK2 Inhibitors

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## Compound of Interest

Compound Name: LDN-212320

Cat. No.: B15613045

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This guide offers an objective comparison of the biochemical and cellular activities of two widely used small molecule inhibitors of Activin receptor-like kinase 2 (ALK2), LDN-193189 and LDN-212854. Both compounds are derivatives of the pyrazolo[1,5-a]pyrimidine scaffold of dorsomorphin and are instrumental in studying the physiological and pathological roles of the Bone Morphogenetic Protein (BMP) signaling pathway.[\[5\]](#)[\[6\]](#)

## Introduction to ALK2 and its Inhibition

Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a type I BMP receptor that plays a crucial role in various biological processes, including embryonic development, bone formation, and cellular differentiation.[\[7\]](#)[\[8\]](#) Dysregulation of ALK2 signaling is implicated in several diseases, most notably in the rare genetic disorder Fibrodysplasia Ossificans Progressiva (FOP), where a recurring gain-of-function mutation leads to excessive bone formation.[\[5\]](#)[\[9\]](#) ALK2 inhibitors are therefore of significant interest as potential therapeutics.[\[10\]](#)[\[11\]](#)

## Biochemical Potency and Selectivity

LDN-193189 is a potent inhibitor of the BMP type I receptors ALK2 and ALK3.[\[12\]](#)[\[13\]](#)[\[14\]](#) LDN-212854 was developed from LDN-193189 with a simple structural modification—moving the quinoline nitrogen from position 4 to position 5—which remarkably increased its selectivity for ALK2 over other BMP receptors, particularly ALK3.[\[5\]](#)

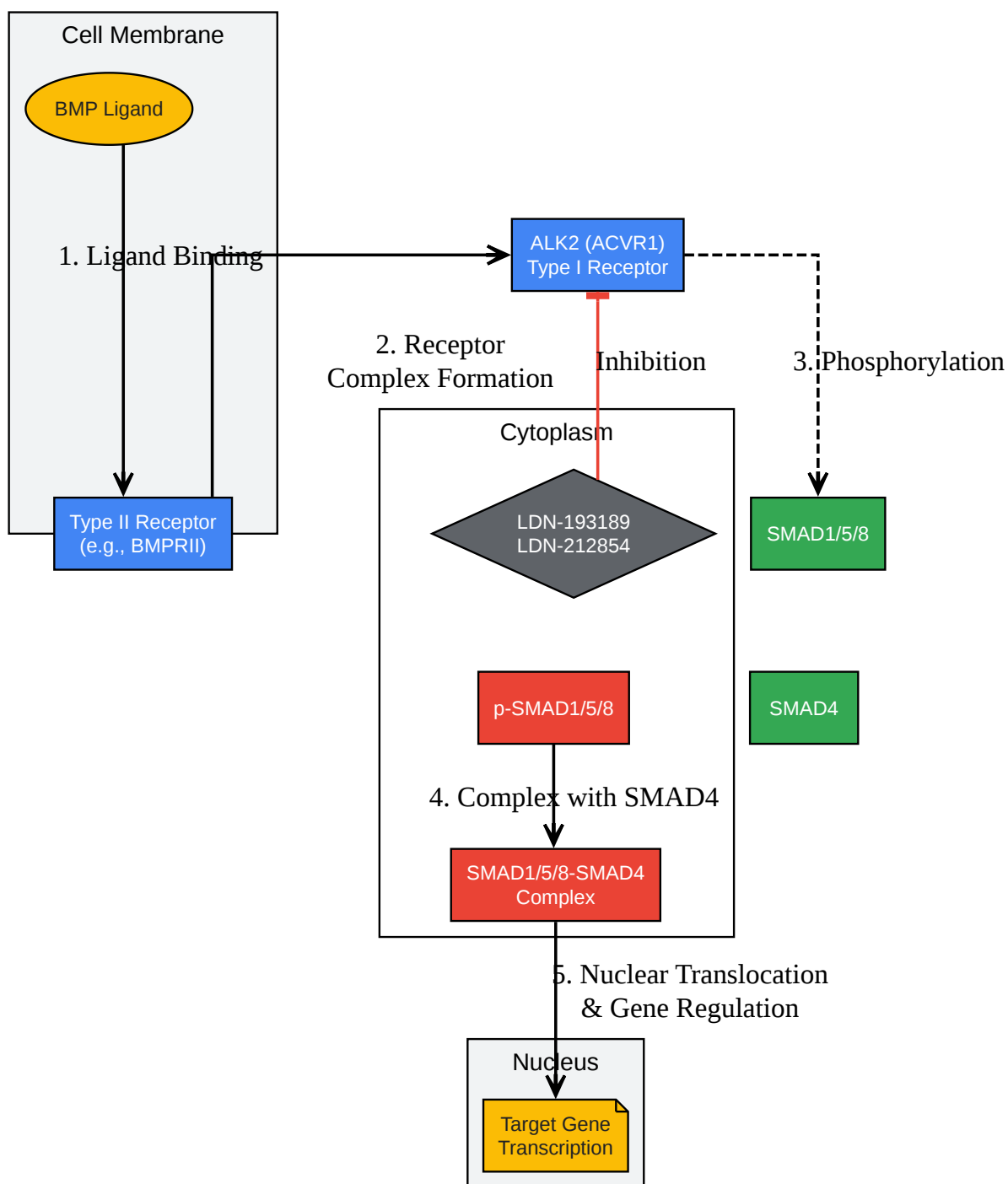
Inhibitor	Target	IC50 (nM)	Kd (nM)	Selectivity Highlights	Reference
LDN-193189	ALK2	5	0.04 ± 0.03	Potent inhibitor of ALK2 and ALK3. Weakly inhibits ALK4, ALK5, and ALK7 (IC50 ≥ 500 nM).	<a href="#">[12]</a> <a href="#">[13]</a> <a href="#">[14]</a> <a href="#">[15]</a>
ALK3	30	-	<a href="#">[12]</a> <a href="#">[13]</a>		
LDN-212854	ALK2	-	-	Increased selectivity for ALK2 over ALK3 (from 21-fold for LDN-193189 to 66-fold). Increased selectivity for ALK2 over ALK5 (from 175-fold to over 9000-fold).	<a href="#">[5]</a>

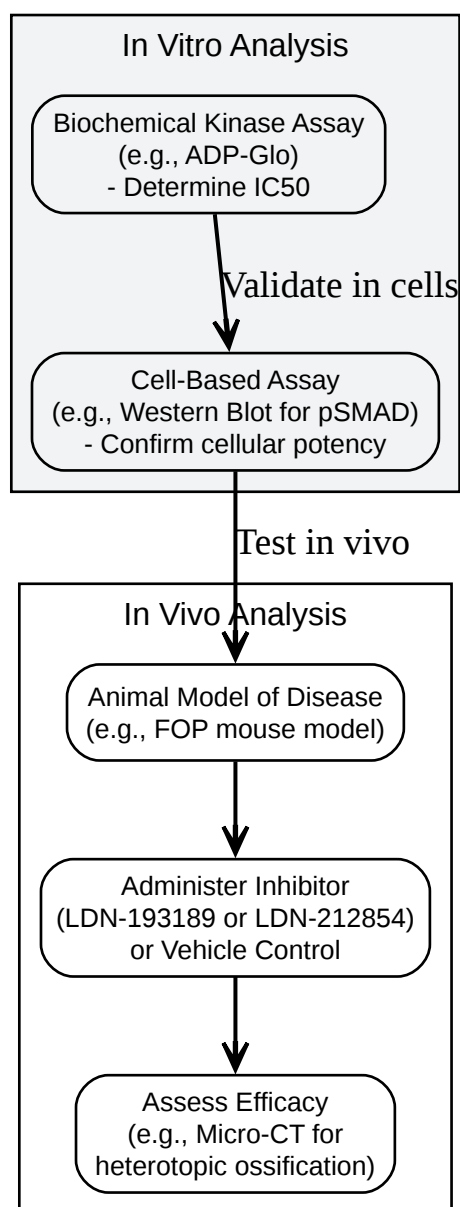
Note: IC50 and Kd values can vary between different assay formats and experimental conditions. The data presented here are compiled from multiple sources for comparison.

## Mechanism of Action

Both LDN-193189 and LDN-212854 are ATP-competitive inhibitors that bind to the kinase domain of ALK2, preventing its phosphorylation and subsequent activation of downstream signaling pathways.[\[5\]](#)[\[11\]](#) The primary downstream effectors of ALK2 are the SMAD proteins

(SMAD1, SMAD5, and SMAD8).[7][16] Upon phosphorylation by an active ALK2, these SMADs form a complex with SMAD4 and translocate to the nucleus to regulate the transcription of target genes. Both inhibitors have been shown to effectively block BMP-induced SMAD1/5/8 phosphorylation.[12][16]





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